1-(4-bromophenyl)-1H-tetrazole

Vue d'ensemble

Description

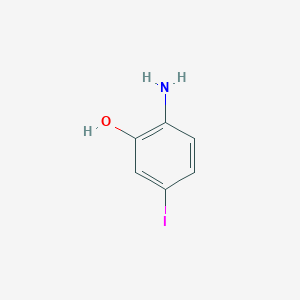

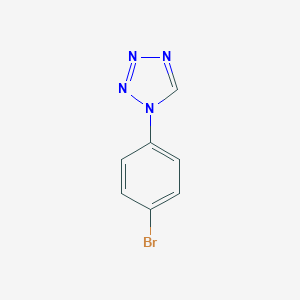

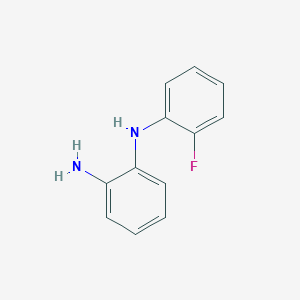

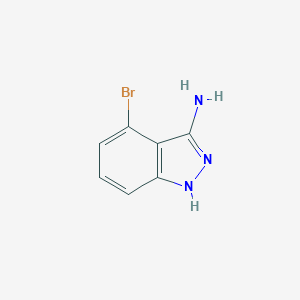

Tetrazoles are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom . The bromophenyl group is a common substituent in organic chemistry, known for its reactivity due to the presence of a bromine atom .

Synthesis Analysis

While specific synthesis methods for “1-(4-bromophenyl)-1H-tetrazole” are not available, similar compounds are often synthesized through S-alkylation of the corresponding thiol in alkaline medium followed by reduction of the corresponding ketone .Molecular Structure Analysis

The molecular structure of similar compounds often involves a five-membered tetrazole ring attached to a bromophenyl group .Applications De Recherche Scientifique

Organic Synthesis

1-(4-bromophenyl)-1H-tetrazole: is a valuable compound in organic synthesis, particularly as a building block for creating more complex molecules. Its bromophenyl group can act as a handle for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in pharmaceuticals .

Pharmaceutical Development

This compound serves as an intermediate in the development of various pharmaceuticals. Its tetrazole ring mimics the carboxylate group, making it a bioisostere for drug design. It’s used in creating molecules with potential antibacterial, antifungal, and antiviral properties .

Agrochemical Research

In agrochemical research, 1-(4-bromophenyl)-1H-tetrazole can be utilized to develop new pesticides and herbicides. Its structural motif is common in compounds that interact with specific biological targets in pests .

Material Science

The bromophenyl group in this compound can be used to synthesize novel materials, such as organic semiconductors or photovoltaic materials. These materials are essential for developing new technologies in solar energy and electronics .

Biochemical Studies

Researchers use 1-(4-bromophenyl)-1H-tetrazole in biochemical studies to investigate enzyme inhibition. It can serve as a precursor for inhibitors that modulate enzyme activity, which is crucial for understanding metabolic pathways and disease mechanisms .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be synthesized for use as standards or reagents in various assays. They help in the quantification and detection of biological or chemical substances .

Environmental Science

1-(4-bromophenyl)-1H-tetrazole: may also find applications in environmental science, particularly in the study of degradation products of organic pollutants. Its brominated aromatic structure is similar to certain persistent organic pollutants, making it a model compound for study .

Neurological Research

The compound’s derivatives have been studied for their neuroprotective properties. They are of interest in the development of treatments for neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurological pathways .

Orientations Futures

While specific future directions for “1-(4-bromophenyl)-1H-tetrazole” are not available, research into similar compounds is ongoing. For example, newly synthesized pyrazoline derivatives have shown potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 1-(4-bromophenyl)-1H-tetrazole.

Mode of Action

It’s worth noting that compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(4-bromophenyl)-1H-tetrazole might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been found to influence various cellular components negatively due to oxidative stress . This could suggest that 1-(4-bromophenyl)-1H-tetrazole might also affect similar biochemical pathways.

Pharmacokinetics

Similar compounds have been screened for their medicinal potential based on physiochemical and pharmacokinetics including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, drug metabolism by the cytochrome p450 (cyp) family of liver enzymes, and toxicity evaluations .

Result of Action

Similar compounds have shown to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment in which they are present .

Propriétés

IUPAC Name |

1-(4-bromophenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMSAALWEDCZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340018 | |

| Record name | 1-(4-bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-1H-tetrazole | |

CAS RN |

57058-01-2 | |

| Record name | 1-(4-bromophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)